molecular formula C16H11Cl3N4O2 B3569044 3-amino-N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide CAS No. 939889-30-2

3-amino-N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide

Cat. No.: B3569044
CAS No.: 939889-30-2
M. Wt: 397.6 g/mol
InChI Key: KYHZKDSABHBQNC-UHFFFAOYSA-N
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Description

3-amino-N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide is a chemical compound that has been used in scientific research for various purposes. This compound is also known as JNJ-38518168 and has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of 3-amino-N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide involves the activation of GPR40. When this compound binds to GPR40, it stimulates the production of inositol triphosphate (IP3) and diacylglycerol (DAG) through the activation of phospholipase C (PLC). These second messengers then activate protein kinase C (PKC) and calcium channels, which leads to the release of insulin from pancreatic beta cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the stimulation of insulin secretion in pancreatic beta cells. This compound has also been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide in lab experiments is its selectivity for GPR40. This compound can be used to study the role of GPR40 in glucose homeostasis and insulin secretion. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 3-amino-N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide in scientific research. One direction is the development of new compounds that are more selective and have improved solubility. Another direction is the study of the effects of this compound on other physiological processes, such as lipid metabolism and inflammation. Finally, the use of this compound in clinical trials for the treatment of diabetes and other metabolic disorders is also a promising future direction.

Scientific Research Applications

3-amino-N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide has been used in scientific research for various purposes. One of the main applications of this compound is in the study of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is involved in glucose homeostasis and insulin secretion. This compound has been shown to be a selective agonist of GPR40 and can stimulate insulin secretion in pancreatic beta cells.

Properties

IUPAC Name

3-amino-N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O2/c17-9-5-11(18)15(12(19)6-9)23-14(24)7-13(22-23)21-16(25)8-2-1-3-10(20)4-8/h1-7,22H,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHZKDSABHBQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360338
Record name 1-(2,4,6-trichlorophenyl)-3-(3-aminobenzamido)-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939889-30-2
Record name 1-(2,4,6-trichlorophenyl)-3-(3-aminobenzamido)-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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